![molecular formula C8H18ClNO6 B13847459 6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose is a crucial intermediate in the synthetic process of miglitol, a drug used for the treatment of type II diabetes mellitus by inhibiting the hydrolysis of complex carbohydrates to glucose . This compound is produced from N-2-hydroxyethyl glucamine by resting cells of Gluconobacter oxydans, which has a series of membrane-bound dehydrogenases capable of oxidizing a variety of sugars, alcohols, and other polyhydroxy compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose involves the biotransformation of N-2-hydroxyethyl glucamine using Gluconobacter oxydans . This process is catalyzed by a membrane-bound pyrroloquinoline quinine (PQQ)-dependent sorbitol dehydrogenase, which recruits the respiratory chain and uses oxygen as the final electron acceptor . The optimal conditions for this biotransformation include maintaining a high oxygen concentration for the coenzyme regeneration system in the cell .
Industrial Production Methods: In industrial settings, the production of this compound is enhanced by immobilizing Gluconobacter oxydans cells in a bubble column bioreactor . This method allows for repeated production cycles and improves the biocatalytic ability of the cells . The use of corn stover as a carrier and the addition of NH4Cl as a pH control strategy have been shown to increase production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution . The biotransformation process itself is an oxidation reaction catalyzed by sorbitol dehydrogenase .
Common Reagents and Conditions: The primary reagent used in the production of this compound is N-2-hydroxyethyl glucamine . The reaction conditions include maintaining a high oxygen concentration and using immobilized cells in a bioreactor .
Major Products: The major product formed from the biotransformation of N-2-hydroxyethyl glucamine is this compound, which is then used as an intermediate in the synthesis of miglitol .
Applications De Recherche Scientifique
6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as an intermediate in the synthesis of miglitol . In biology, it is studied for its role in the biotransformation process catalyzed by Gluconobacter oxydans . In medicine, it is crucial for the production of miglitol, which is used to treat type II diabetes mellitus . In industry, the compound’s production process is optimized for efficiency and cost-effectiveness .
Mécanisme D'action
The mechanism of action of 6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose involves its role as an intermediate in the synthesis of miglitol . The biotransformation process is catalyzed by a membrane-bound pyrroloquinoline quinine (PQQ)-dependent sorbitol dehydrogenase, which recruits the respiratory chain and uses oxygen as the final electron acceptor . This process results in the oxidation of N-2-hydroxyethyl glucamine to produce this compound .
Comparaison Avec Des Composés Similaires
6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose is unique in its role as an intermediate in the synthesis of miglitol . Similar compounds include other derivatives of N-2-hydroxyethyl glucamine, such as 6-deoxy-6-[(2-aminoethyl)amino]-alpha-L-sorbofuranose . These compounds share similar chemical structures but differ in their specific functional groups and applications .
Propriétés
Formule moléculaire |
C8H18ClNO6 |
|---|---|
Poids moléculaire |
259.68 g/mol |
Nom IUPAC |
(2R,3S,4S,5S)-5-[(2-hydroxyethylamino)methyl]-2-(hydroxymethyl)oxolane-2,3,4-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO6.ClH/c10-2-1-9-3-5-6(12)7(13)8(14,4-11)15-5;/h5-7,9-14H,1-4H2;1H/t5-,6+,7-,8+;/m0./s1 |
Clé InChI |
LLTODBZFCZLXMM-PXXJPSRFSA-N |
SMILES isomérique |
C(CO)NC[C@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O.Cl |
SMILES canonique |
C(CO)NCC1C(C(C(O1)(CO)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
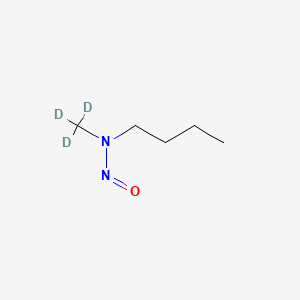
![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)
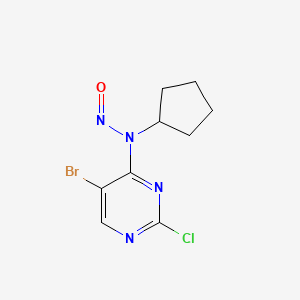
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
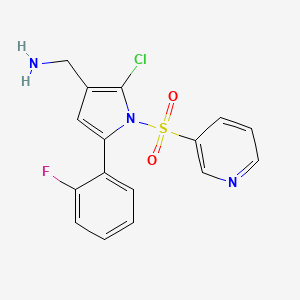

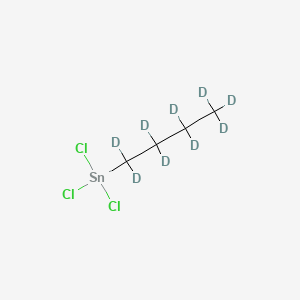


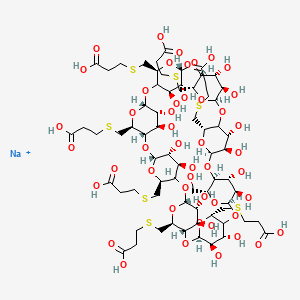
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
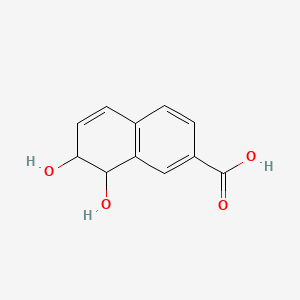
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
